molecular formula C21H21NO6 B11154505 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11154505
M. Wt: 383.4 g/mol
InChI Key: IMYHLAJKIGQNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system containing both benzene and chromene rings, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core through a Diels-Alder cycloaddition reaction . This is followed by oxidative aromatization to obtain the final benzo[c]chromene structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy and acetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of phosphodiesterase II, which plays a role in various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its specific functional groups and the presence of the tetrahydrofuran-2-ylmethyl moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential as a phosphodiesterase II inhibitor also sets it apart from other benzo[c]chromene derivatives .

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxy-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21NO6/c1-25-13-4-6-16-17-7-5-14(10-19(17)28-21(24)18(16)9-13)27-12-20(23)22-11-15-3-2-8-26-15/h4-7,9-10,15H,2-3,8,11-12H2,1H3,(H,22,23)

InChI Key

IMYHLAJKIGQNII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)NCC4CCCO4)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.